
tert-Butyl ((2-aminoethyl)sulfonyl)glycinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl ((2-aminoethyl)sulfonyl)glycinate is an organic compound with the molecular formula C8H18N2O4S and a molecular weight of 238.3 g/mol . It is a derivative of glycine, where the amino group is protected by a tert-butyl group, and the sulfonyl group is attached to the ethyl chain. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((2-aminoethyl)sulfonyl)glycinate typically involves the reaction of tert-butyl bromoacetate with a large excess of ammonia . This reaction proceeds under mild conditions and results in the formation of the desired product with high yield. The reaction can be represented as follows:
[ \text{tert-Butyl bromoacetate} + \text{NH}_3 \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis route mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl ((2-aminoethyl)sulfonyl)glycinate undergoes various types of chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The tert-butyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Substitution reactions can be carried out using various nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
tert-Butyl ((2-aminoethyl)sulfonyl)glycinate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and peptide synthesis.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic applications due to its structural similarity to amino acids.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of tert-Butyl ((2-aminoethyl)sulfonyl)glycinate involves its interaction with various molecular targets and pathways. The sulfonyl group can act as an electrophile, participating in nucleophilic substitution reactions. The amino group can form hydrogen bonds and interact with enzymes and receptors, influencing biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl glycinate: Similar structure but lacks the sulfonyl group.
tert-Butyl ((2-aminoethyl)sulfonyl)alaninate: Similar structure with an alanine backbone instead of glycine.
Uniqueness
tert-Butyl ((2-aminoethyl)sulfonyl)glycinate is unique due to the presence of both the tert-butyl protecting group and the sulfonyl group, which confer distinct reactivity and stability. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific applications.
Eigenschaften
Molekularformel |
C8H18N2O4S |
|---|---|
Molekulargewicht |
238.31 g/mol |
IUPAC-Name |
tert-butyl 2-(2-aminoethylsulfonylamino)acetate |
InChI |
InChI=1S/C8H18N2O4S/c1-8(2,3)14-7(11)6-10-15(12,13)5-4-9/h10H,4-6,9H2,1-3H3 |
InChI-Schlüssel |
BCPLUUDROQEACX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)CNS(=O)(=O)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![rac-(5aR,8aS)-5a-methyl-decahydrocyclopenta[e][1,4]diazepin-2-one hydrochloride](/img/structure/B13470694.png)
![1-Oxa-5-azaspiro[2.4]heptane](/img/structure/B13470697.png)
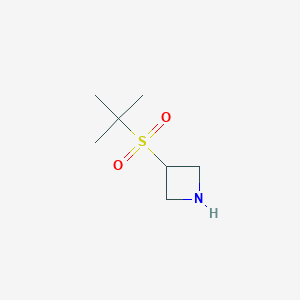
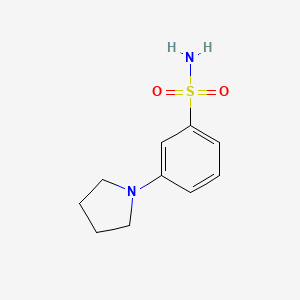

![1-(Chloromethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B13470718.png)
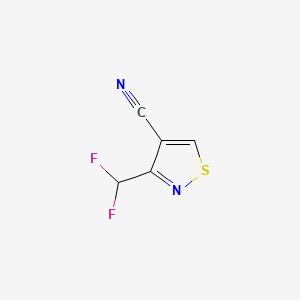
![1-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl)azetidine-3-carboxylic acid](/img/structure/B13470726.png)

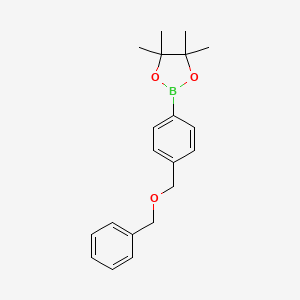
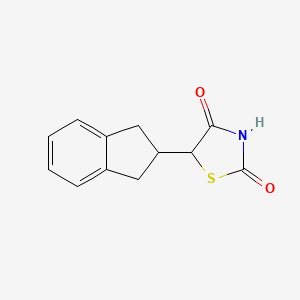
![Methyl 1-(tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[2.5]octane-6-carboxylate](/img/structure/B13470740.png)

![2-[4-(Aminomethyl)phenyl]-4-methyl-1lambda6,2-thiazolidine-1,1-dione hydrochloride](/img/structure/B13470750.png)
